7-氧代贝沙罗替尼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Oxo-bexarotene is a derivative of bexarotene . Bexarotene is a member of the retinoid class of drugs and is associated with birth defects in humans . It is indicated for the treatment of cutaneous manifestations of cutaneous T-cell lymphoma in patients who are refractory to at least one prior systemic therapy .

Synthesis Analysis

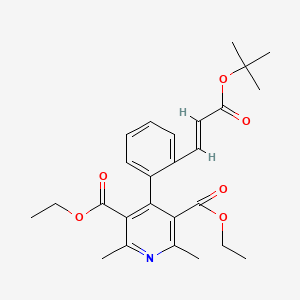

While specific synthesis details for 7-Oxo-bexarotene were not found, there is a paper discussing the synthesis of Bexarotene .Molecular Structure Analysis

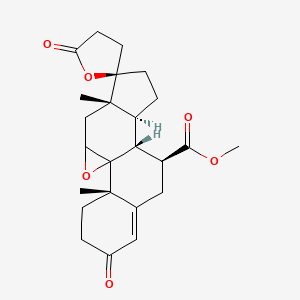

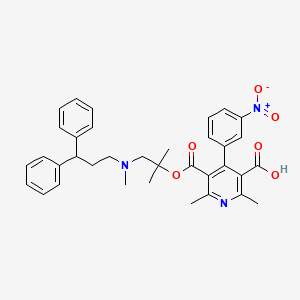

The molecular formula of 7-Oxo-bexarotene is C24H26O3 . The IUPAC name is 4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid . The molecular weight is 362.5 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Oxo-bexarotene include a molecular weight of 362.5 g/mol, a XLogP3-AA of 6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 3, an exact mass of 362.18819469 g/mol, a monoisotopic mass of 362.18819469 g/mol, a topological polar surface area of 54.4 Ų, a heavy atom count of 27, and a complexity of 622 .科学研究应用

Oncology: Cancer Treatment Enhancement

7-Oxo-bexarotene has been explored for its potential to enhance the efficacy of existing cancer treatments. Studies suggest that it may work synergistically with other therapeutic agents, such as GZ17-6.02, to induce apoptosis in cancer cells . This could be particularly beneficial in the treatment of cutaneous T-cell lymphoma (CTCL) and other malignancies where bexarotene is already in use.

Dermatology: Cutaneous T-cell Lymphoma

In dermatology, 7-Oxo-bexarotene is used in the treatment of CTCL, a rare type of non-Hodgkin’s lymphoma . It is applied topically in gel form and has shown effectiveness in reducing skin lesions and symptoms associated with the disease.

Neurology: Multiple Sclerosis

Research indicates that 7-Oxo-bexarotene may have remyelinating effects in patients with relapsing multiple sclerosis . By promoting the repair of the myelin sheath, it could potentially improve nerve function and reduce the progression of the disease.

Cardiology: Lipid Metabolism

Although not a direct application, it’s important to note that bexarotene can significantly affect lipid metabolism, leading to dyslipidemia . This side effect is relevant to cardiology, as managing lipid levels is crucial for cardiovascular health.

Endocrinology: Thyroid Hormone Regulation

Bexarotene is known to influence thyroid hormone metabolism, causing hypothyroidism by decreasing pituitary TSH secretion . Understanding this effect is vital for the safe administration of 7-Oxo-bexarotene in patients with thyroid disorders.

Immunology: Immune Response Modulation

In immunology, 7-Oxo-bexarotene has been studied for its ability to activate type 1 antigen-presenting cells and increase tumor-infiltrating CD8 T-cells . This could potentially make it a valuable adjunct in immunotherapy for cancer treatment.

Ophthalmology: Retinoid Receptor Activation

While direct applications in ophthalmology are not well-documented, the activation of retinoid X receptors by bexarotene could have implications for eye health, given the importance of retinoids in vision .

Gastroenterology: Hepatic Metabolism

The metabolism of bexarotene involves the liver, with cytochrome P450 3A4 playing a major role . This is relevant for gastroenterology, as hepatic function must be considered when administering the drug to patients with liver conditions.

作用机制

Target of Action

7-Oxo-Bexarotene selectively binds with and activates retinoid X receptor subtypes . These receptor subtypes include RXR α, RXR β, and RXR γ . These retinoid receptors have biological activity distinct from that of retinoic acid receptors (RARs) .

Mode of Action

The exact mechanism of action of 7-Oxo-Bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown . It is known that the drug has activity in all clinical stages of ctcl . It binds to and activates RXRs, which function as ligand-activated transcription factors that control gene expression . This leads to the modulation of cell growth, apoptosis, and differentiation .

Biochemical Pathways

7-Oxo-Bexarotene inhibits cell proliferation by inducing oxidative stress, DNA damage, and apoptosis via the PPARγ/NF-κB signaling pathway in C6 glioma cells . It also inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin .

Pharmacokinetics

7-Oxo-Bexarotene is absorbed within the therapeutic range and shows low accumulation with multiple doses . Plasma bexarotene AUC and Cmax values resulting from a 75 to 300 mg dose were 35% and 48% higher, respectively, after a fat-containing meal than after a glucose solution . The oxidative metabolites of bexarotene are active in in vitro assays of retinoid receptor activation . Bexarotene is thought to be eliminated primarily through the hepatobiliary system .

Result of Action

7-Oxo-Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin . It also induces tumor regression in vivo in some animal models . The exact molecular and cellular effects of 7-Oxo-Bexarotene’s action in the treatment of cutaneous T-cell lymphoma (CTCL) are unknown .

Action Environment

The action, efficacy, and stability of 7-Oxo-Bexarotene can be influenced by various environmental factors. For instance, plasma bexarotene AUC and Cmax values were higher after a fat-containing meal than after a glucose solution , indicating that dietary factors can influence the drug’s bioavailability. Additionally, the drug’s action can be influenced by the patient’s age, as bexarotene Cmax and AUC were similar in advanced cancer patients <60 years old and in patients >60 years old .

安全和危害

未来方向

Bexarotene has shown great potential, demonstrating enhanced therapeutic activity against a plethora of tumor types, both as a single agent and as an adjuvant with other targeted agents . It has been found to exert pharmacological effects in the nervous system, with low bioavailability and poor cerebral distribution limiting its application in treatment on neurological disorders . Therefore, extensive research is required to confirm its potential .

属性

IUPAC Name |

4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMHAABXFLIUNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(=O)CC2(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

368451-15-4 |

Source

|

| Record name | 7-Oxo-bexarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-OXO-BEXAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POY4N4NX0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does 7-oxo-bexarotene interact with retinoid receptors compared to its parent compound, bexarotene?

A1: 7-oxo-bexarotene demonstrates significantly reduced binding affinity to retinoid receptors compared to bexarotene. While bexarotene exhibits strong activity as a retinoid X receptor (RXR) agonist, 7-oxo-bexarotene shows reduced activity at these receptors. Additionally, 7-oxo-bexarotene displays minimal activity in transactivating retinoic acid receptors (RARs), suggesting a weaker interaction with these receptors as well. []

Q2: What is the significance of 7-oxo-bexarotene's reduced activity at retinoid receptors in the context of bexarotene administration?

A2: Despite being a major circulating metabolite of bexarotene in humans, the significantly reduced retinoid receptor activity of 7-oxo-bexarotene suggests that it is unlikely to elicit substantial retinoid receptor activation following bexarotene administration. This finding is important for understanding the overall pharmacological effects of bexarotene treatment and suggests that 7-oxo-bexarotene may not contribute significantly to the therapeutic effects or potential side effects associated with bexarotene. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。